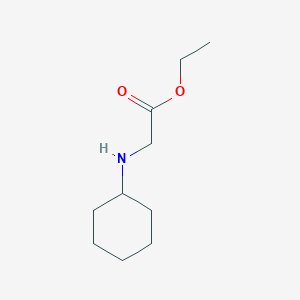

Ethyl 2-(cyclohexylamino)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(cyclohexylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-13-10(12)8-11-9-6-4-3-5-7-9/h9,11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRFJPKXIYYFMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Alpha Amino Esters in Organic Synthesis and Medicinal Chemistry

Alpha-amino esters are a significant class of organic compounds characterized by an amino group and an ester group attached to the same carbon atom. This unique structural arrangement makes them highly valuable building blocks in both organic synthesis and medicinal chemistry. acs.orgtaylorandfrancis.com

In organic synthesis, alpha-amino esters serve as versatile precursors for the creation of a wide array of more complex molecules. acs.org Their reactivity allows for various chemical transformations, including additions, cycloadditions, and hydrogenations, enabling the construction of diverse molecular frameworks. acs.org For instance, they are instrumental in the synthesis of unnatural alpha-amino acid derivatives, which possess a broad spectrum of biological activities. acs.org The development of efficient methods for synthesizing alpha-amino esters, such as three-component reactions involving organozinc reagents, amines, and ethyl glyoxylate (B1226380), has further expanded their utility. organic-chemistry.orgorganic-chemistry.org

From a medicinal chemistry perspective, the alpha-amino ester motif is a key component in numerous bioactive compounds and pharmaceuticals. nih.govresearchgate.net They are integral to the structure of many drugs and are recognized for their ability to modulate the properties and activities of these therapeutic agents. nih.gov The synthesis of chiral nonracemic alpha-aryl glycine (B1666218) esters, a subset of alpha-amino esters, is of particular interest due to their presence in antibiotics and other important drugs. nih.gov Furthermore, alpha-amino acid ester hydrolases are enzymes that can synthesize and hydrolyze esters with an alpha-amino group, a process utilized in the production of widely used antibiotics like ampicillin (B1664943) and amoxicillin. ebi.ac.uk

Key Synthetic Methodologies for Alpha-Amino Esters

| Method | Description | Key Features |

| Three-Component Reaction | Involves the reaction of organozinc reagents, amines, and ethyl glyoxylate. | Simple procedure, good yields, produces a range of α-amino esters. organic-chemistry.orgorganic-chemistry.org |

| Electrochemical Coupling | Intermolecular coupling of benzylic C(sp3)-H bonds with secondary amines. | Provides direct access to α-amino esters under mild conditions. organic-chemistry.org |

| Copper-Catalyzed Amination | Reaction of silyl (B83357) ketene (B1206846) acetals with N-chloroamines catalyzed by a copper(I) complex. | Yields α-amino esters in good yields. organic-chemistry.org |

| Organocatalysis | Utilizes small organic molecules to catalyze the enantioselective synthesis of α-amino acid esters. | Enables the production of chiral compounds with high efficiency and enantioselectivity. nih.govacs.org |

Rationale for Academic Investigation of Ethyl 2 Cyclohexylamino Acetate Scaffolds

The academic interest in ethyl 2-(cyclohexylamino)acetate and its structural framework stems from the broader significance of its constituent parts: the cyclohexylamine (B46788) moiety and the alpha-amino ester core.

The cyclohexylamino group is a feature found in various compounds with demonstrated biological activities. Derivatives of cyclohexylamine have been reported to exhibit properties such as acetylcholinesterase inhibition and antimicrobial activity. researchgate.net The introduction of a cyclohexylamino moiety has also been shown to enhance the antiproliferative activity of certain compounds. researchgate.net This suggests that incorporating this group into new molecular scaffolds could lead to the discovery of novel therapeutic agents.

Furthermore, the study of relatively simple molecules like this compound can provide fundamental insights into structure-activity relationships. By systematically modifying the structure of this scaffold and evaluating the biological effects of these changes, researchers can gain a deeper understanding of the chemical features required for a desired therapeutic effect. This knowledge can then be applied to the rational design of more complex and potent drug candidates. researchgate.net

Spectroscopic and Analytical Characterization Techniques for Ethyl 2 Cyclohexylamino Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the detailed structural elucidation of organic molecules. By interpreting the chemical shifts, spin-spin coupling patterns, and through-space or through-bond correlations, a complete assignment of the proton and carbon framework of Ethyl 2-(cyclohexylamino)acetate can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to display a series of signals, each corresponding to a unique proton environment within the molecule. The precise location of these signals (chemical shift, δ) is dictated by the local electronic environment of the protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ (Ethyl) | 1.2 - 1.3 | Triplet (t) | ~7.1 |

| -CH₂- (Cyclohexyl) | 1.0 - 2.0 | Multiplet (m) | - |

| -NH- | 1.5 - 2.5 (broad) | Singlet (s) | - |

| -CH- (Cyclohexyl, C-N) | 2.4 - 2.6 | Multiplet (m) | - |

| -CH₂- (Acetate) | 3.3 - 3.5 | Singlet (s) | - |

| -CH₂- (Ethyl) | 4.1 - 4.2 | Quartet (q) | ~7.1 |

The ethyl group protons are expected to present as a classic triplet-quartet pattern. The protons on the cyclohexane (B81311) ring will likely appear as a complex set of overlapping multiplets in the upfield region of the spectrum. The methine proton on the cyclohexane ring attached to the nitrogen atom is expected to be deshielded and appear as a multiplet. The methylene (B1212753) protons of the acetate (B1210297) group, being adjacent to the nitrogen, are predicted to resonate as a singlet. The N-H proton signal is typically broad and its chemical shift can be influenced by factors such as solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (Ethyl) | ~14 |

| -CH₂- (Cyclohexyl) | 25 - 35 |

| -CH₂- (Acetate) | ~52 |

| -CH- (Cyclohexyl, C-N) | ~58 |

| -CH₂- (Ethyl) | ~61 |

| C=O (Ester) | ~172 |

The carbonyl carbon of the ester functional group is the most deshielded and is expected to appear at the lowest field. The carbons directly bonded to the electronegative oxygen and nitrogen atoms will also exhibit significant downfield shifts. The remaining aliphatic carbons of the cyclohexane and ethyl groups will resonate at higher fields.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in piecing together the molecular puzzle by establishing connectivity between different atoms. youtube.comcolumbia.edu

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would reveal proton-proton coupling networks. libretexts.org Key correlations would be observed between the ethyl group's methylene and methyl protons, as well as among the various protons of the cyclohexyl ring, helping to delineate their relative positions.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments establish direct, one-bond correlations between protons and the carbons to which they are attached. columbia.eduresearchgate.net This allows for the definitive assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. youtube.comlibretexts.org This is crucial for connecting the different fragments of the molecule. For example, correlations would be expected between the acetate methylene protons and the carbonyl carbon, and between the N-H proton and the adjacent carbons of the cyclohexyl ring and the acetate group.

Vibrational Spectroscopy: Infrared (IR) Spectrometry

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of the chemical bonds.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 (weak-medium) |

| C-H (sp³) | Stretch | 2850 - 3000 (strong) |

| C=O (Ester) | Stretch | 1735 - 1750 (strong) |

| C-O (Ester) | Stretch | 1000 - 1300 (strong) |

| C-N | Stretch | 1020 - 1250 (medium) |

The IR spectrum of this compound is expected to be dominated by a strong absorption band for the ester carbonyl (C=O) stretch. The N-H stretch of the secondary amine is also a key diagnostic peak. The C-H stretching vibrations of the aliphatic moieties and the C-O and C-N stretching vibrations in the fingerprint region further confirm the compound's structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides vital information regarding the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio and fragmentation patterns. Predicted collision cross-section data for the protonated molecule [M+H]⁺ of this compound hydrochloride suggests a value of 143.6 Ų. nih.gov

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure.

Table 4: Predicted EIMS Fragmentation Pattern for this compound

| m/z | Proposed Fragment Ion | Possible Fragmentation Pathway |

| 185 | [C₁₀H₁₉NO₂]⁺ | Molecular Ion (M⁺) |

| 156 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 140 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| 112 | [M - CO₂C₂H₅]⁺ | Loss of ethoxycarbonyl radical |

| 98 | [C₆H₁₂N]⁺ | Cleavage of the N-C(acetate) bond |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 56 | [C₃H₆N]⁺ | α-cleavage of the cyclohexyl ring |

The molecular ion peak at m/z 185 would confirm the molecular weight of the compound. Key fragmentation pathways would likely include the loss of the ethyl and ethoxy groups from the ester moiety, as well as cleavage at the C-N bond. Alpha-cleavage, a characteristic fragmentation of amines, is also expected to produce significant fragment ions. docbrown.info

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise mass determination of this compound, offering unparalleled accuracy in confirming its elemental composition. Unlike unit mass resolution spectrometry, HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) mass spectrometers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm). This high accuracy allows for the confident assignment of a molecular formula from the measured exact mass.

For this compound (C10H19NO2), the predicted monoisotopic mass is 185.14159 Da. uni.lu HRMS analysis would be expected to yield a measured mass that is in very close agreement with this theoretical value, typically with a mass error of less than 5 ppm. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The technique also provides valuable information about the molecule's fragmentation pattern, which can further corroborate the proposed structure. Common adducts observed in the mass spectrum of similar compounds include [M+H]+, [M+Na]+, and [M+K]+. uni.lu The predicted collision cross-section (CCS) values for these adducts, which relate to the ion's shape and size, can also be calculated and compared with experimental data for an additional layer of structural confirmation. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct | m/z |

| [M+H]+ | 186.14887 |

| [M+Na]+ | 208.13081 |

| [M-H]- | 184.13431 |

| [M+NH4]+ | 203.17541 |

| [M+K]+ | 224.10475 |

| [M+H-H2O]+ | 168.13885 |

| [M+HCOO]- | 230.13979 |

| [M+CH3COO]- | 244.15544 |

| [M+Na-2H]- | 206.11626 |

| [M]+ | 185.14104 |

| [M]- | 185.14214 |

Data sourced from PubChemLite. uni.lu

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for analyzing its presence in reaction mixtures. These methods separate components based on their differential partitioning between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is vaporized and separated in a capillary column before being ionized and detected by the mass spectrometer. mdpi.com

The resulting chromatogram provides a retention time for the compound, which is characteristic under specific analytical conditions. The mass spectrum associated with that chromatographic peak provides a molecular fingerprint, confirming the identity of the eluted compound. uokerbala.edu.iq Typical GC-MS analysis involves an oven temperature program that starts at a lower temperature and gradually increases to facilitate the separation of components with different boiling points. nih.gov The mass spectrometer then records the mass-to-charge ratio of the fragmented ions, allowing for structural elucidation and comparison with spectral libraries. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. elsevier.com For the analysis of this compound, a reverse-phase HPLC method would typically be employed. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. sielc.com

A common setup might involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com The separation is based on the compound's hydrophobicity; more non-polar compounds will have a stronger interaction with the stationary phase and thus a longer retention time. Detection can be achieved using various detectors, including ultraviolet (UV) detectors, if the analyte possesses a chromophore, or more universal detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometers (LC-MS). sielc.com The choice of solvent and gradient can be optimized to achieve the best separation from any impurities. sigmaaldrich.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of a chemical reaction, such as the synthesis of this compound. longdom.orgyoutube.com By spotting the reaction mixture onto a TLC plate at different time intervals, it is possible to qualitatively assess the consumption of starting materials and the formation of the product. youtube.com

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the molecule. The experimentally determined percentages of C, H, and N for this compound must align with the theoretical values calculated from its molecular formula, C10H19NO2. This agreement serves as a crucial piece of evidence for the compound's purity and identity. mdpi.com

Table 2: Theoretical Elemental Composition of this compound (C10H19NO2)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.1 | 64.83 |

| Hydrogen | H | 1.008 | 19 | 19.152 | 10.34 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.56 |

| Oxygen | O | 16.00 | 2 | 32.00 | 17.27 |

| Total | 185.262 | 100.00 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov If this compound can be obtained as a single crystal of suitable quality, this technique can provide a wealth of structural information, including bond lengths, bond angles, and torsional angles. researchgate.net

The process involves irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. mdpi.com This provides an unambiguous confirmation of the compound's connectivity and stereochemistry. researchgate.net The crystal packing arrangement, which details how the molecules are arranged in the crystal lattice, can also be elucidated, offering insights into intermolecular interactions. researchgate.net

Computational and Theoretical Studies on Ethyl 2 Cyclohexylamino Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For Ethyl 2-(cyclohexylamino)acetate, DFT calculations would provide crucial data on its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.

Furthermore, DFT allows for the calculation of various electronic descriptors that quantify reactivity. While specific values for this compound are not published, a hypothetical table of such descriptors is presented below to illustrate the expected outcomes of such a study.

Table 1: Hypothetical Electronic Descriptors for this compound Calculated via DFT

| Descriptor | Symbol | Hypothetical Value | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ELUMO | 1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 7.7 eV | Relates to chemical stability and reactivity |

| Ionization Potential | IP | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | EA | -1.2 eV | Energy released upon gaining an electron |

| Electronegativity | χ | 2.65 | Tendency to attract electrons |

| Chemical Hardness | η | 3.85 | Resistance to change in electron distribution |

| Chemical Softness | S | 0.26 | Reciprocal of hardness, indicates reactivity |

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational data for this compound.

Conformer Analysis and Energy Minimization

This compound possesses significant conformational flexibility due to the rotatable bonds in its structure, particularly around the cyclohexyl ring, the amino linker, and the ethyl ester group. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules over time, which is essential for understanding their interactions in a realistic environment.

Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations can offer a more dynamic picture of the conformational landscape of this compound than static energy minimization. By simulating the motion of atoms over time, MD can explore the transitions between different conformational states and map out the flexibility of various parts of the molecule. This would be particularly insightful for the cyclohexyl ring, which can exist in chair, boat, and twist-boat conformations, and for the side chain, which dictates how the molecule presents its functional groups for interaction. Such studies are critical for predicting how the molecule might bind to a biological target.

Prediction of Spectroscopic Parameters

Computational methods are also invaluable for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structures. For this compound, time-dependent DFT (TD-DFT) could be used to predict its UV-Vis absorption spectrum by calculating the energies of electronic transitions.

Similarly, the vibrational frequencies can be computed and compared with experimental infrared (IR) and Raman spectra. This comparison helps in assigning the observed spectral bands to specific molecular vibrations, providing a detailed picture of the molecule's bonding and structure. The prediction of NMR chemical shifts is another powerful tool for structure elucidation and can be achieved with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value | Significance |

|---|---|---|---|

| UV-Vis (TD-DFT) | λmax | 210 nm | Corresponds to electronic transitions |

| IR (DFT) | C=O stretch | 1735 cm-1 | Characteristic of the ester functional group |

| 13C NMR (GIAO) | C=O carbon | 172 ppm | Chemical environment of the carbonyl carbon |

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational data for this compound.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can be a powerful tool to elucidate the mechanisms of chemical reactions involving this compound. For instance, if this molecule were to undergo hydrolysis, computational methods could be used to map out the entire reaction pathway. This would involve identifying the structures of the reactants, transition states, intermediates, and products.

By calculating the energies of these species, a reaction energy profile can be constructed, which reveals the activation energies for each step of the reaction. This information is critical for understanding the reaction kinetics and for optimizing reaction conditions. While no such studies have been published for this compound, research on the hydrolysis of other esters has successfully used these methods to detail the reaction steps at a molecular level.

Prediction of Molecular Interactions and Binding Affinities (excluding clinical)

Computational and theoretical studies offer valuable insights into the potential molecular interactions and binding affinities of "this compound" with various biological targets. While direct computational studies on this specific molecule are not extensively available in the public domain, research on structurally related compounds, particularly those containing a cyclohexylamine (B46788) moiety, can provide a foundational understanding of its likely behavior. These studies employ techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to predict how a molecule might interact with a protein's binding site and the strength of this interaction.

Research on 1-phenylcyclohexylamine (B1663984) analogues, for instance, has utilized density functional theory (DFT) and molecular docking to explore their interactions with the N-methyl-D-aspartate (NMDA) receptor. researchgate.net These studies have highlighted the importance of specific molecular interactions, such as π-sigma interactions between the phenyl group of the ligand and amino acid residues within the receptor's binding site. researchgate.net The orientation of the cyclohexyl and phenyl groups was found to be a critical determinant of binding affinity. researchgate.net

Similarly, three-dimensional QSAR (3D-QSAR) studies on other cyclic amine derivatives, such as 2-phenylcyclopropylmethylamine (PCPMA) derivatives, have shed light on the structural features that govern binding affinity for targets like the dopamine (B1211576) D3 receptor. mdpi.com These models have indicated that steric, electrostatic, and hydrophobic fields are key factors influencing the interaction between the ligand and the receptor. mdpi.com Such findings suggest that the cyclohexyl group of "this compound" would likely play a significant role in hydrophobic and steric interactions within a binding pocket, while the amino and ester groups could participate in hydrogen bonding and electrostatic interactions.

The prediction of binding affinity is often expressed through metrics such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For the 1-phenylcyclohexylamine analogues, calculated Ki values were used to correlate structural features with binding potency at the NMDA receptor. researchgate.net While these values are specific to the studied compounds and their particular target, they demonstrate the utility of computational methods in estimating the binding strength of small molecules.

The following tables summarize findings from computational studies on compounds structurally related to "this compound," offering a glimpse into the types of interactions and predictive data that can be generated through such theoretical investigations.

Table 1: Predicted Molecular Interactions for Cyclohexylamine Analogues

| Compound Class | Target Receptor | Key Predicted Interactions | Interacting Residues (Example) | Reference |

| 1-Phenylcyclohexylamine Analogues | NMDA Receptor | π-Sigma Interactions | ARG B: 894 | researchgate.net |

| 2-Phenylcyclopropylmethylamine Derivatives | Dopamine D3 Receptor | Steric, Electrostatic, and Hydrophobic Interactions | Not specified | mdpi.com |

This table presents predicted molecular interactions for compounds structurally related to this compound to illustrate the types of interactions that could be computationally predicted.

Table 2: Predicted Binding Affinity for 1-Phenylcyclohexylamine Analogues against the NMDA Receptor

| Compound Configuration | Predicted Inhibition Constant (Ki) | Reference |

| Less Active Configuration (cis9e) | 502 nM | researchgate.net |

| More Active Configuration (trans7e) | 1200 nM | researchgate.net |

This table shows predicted binding affinities for illustrative purposes, based on a study of structurally related compounds. The activity is inversely related to the Ki value.

These computational approaches are instrumental in the early stages of drug discovery and chemical research for prioritizing compounds for synthesis and further testing by providing predictive data on their potential biological interactions.

Derivatives and Analogs of Ethyl 2 Cyclohexylamino Acetate: Design and Synthesis

Modification of the Cyclohexyl Moiety

The cyclohexyl group of ethyl 2-(cyclohexylamino)acetate is a prime target for structural variation to influence the lipophilicity and steric bulk of the molecule. Synthetic strategies in this area often involve the use of substituted cyclohexanones as starting materials in reactions analogous to those used for the parent compound.

One common approach is the replacement of the cyclohexyl ring with substituted phenyl groups to enhance potency. For instance, increasing the hydrophobicity by substituting the cyclohexyl moiety with a substituted phenyl ring has been shown to result in more potent compounds. nih.gov Specifically, analogs with di-halogenated phenyl rings have demonstrated significantly higher potency in certain biological assays compared to the original cyclohexyl-containing compound. nih.gov

Another avenue of modification involves the introduction of substituents onto the cyclohexyl ring itself. For example, analogs with 4-substituted cyclohexane (B81311) rings have been synthesized to explore the impact of these substitutions on biological activity. nih.gov The synthesis of such compounds can be achieved by starting with the appropriately substituted cyclohexanone (B45756) and reacting it with an amine and an acetate (B1210297) source.

The following table summarizes some examples of modifications to the cyclohexyl moiety and their reported effects:

| Modification | Example Compound | Reported Effect | Reference |

| Replacement with substituted phenyl | N-(2,5-dihalophenyl) and N-(3,4-dihalophenyl) derivatives | ~7-10 fold higher potency | nih.gov |

| Replacement with 4-substituted cyclohexane | 4-methoxycyclohexyl derivative | Potentiation of KCa2.2a channel activity | nih.gov |

These examples highlight how modifications to the cyclohexyl moiety can significantly impact the biological profile of this compound analogs, providing a clear rationale for further exploration in this area.

Alterations of the Amino Group and Nitrogen Substitution Patterns

Common synthetic routes to N-substituted derivatives include N-alkylation and N-acylation. N-alkylation can be achieved by reacting this compound with alkyl halides or other electrophilic alkylating agents. For instance, the introduction of a methyl group to form a tertiary amine has been explored, although in some contexts, this leads to a decrease in activity. nih.gov The size of the alkyl substituent is also a critical factor, with smaller groups like methyl being preferred over larger ones like ethyl in certain cases. nih.gov

N-acylation, the introduction of an acyl group to the nitrogen atom, results in the formation of amides. This can be accomplished by reacting the parent amine with acid chlorides, anhydrides, or by using coupling reagents to form an amide bond with a carboxylic acid. The resulting N-acyl derivatives often exhibit different physicochemical properties compared to the parent amine. For example, the formation of a carboxyamido group has been shown to be a tolerated modification. nih.gov

A summary of different nitrogen substitution patterns and their observed impact is presented below:

| Modification Type | Substituent | General Observation | Reference |

| N-Alkylation | Methyl | Preferred over larger alkyl groups in some contexts | nih.gov |

| N-Alkylation | Ethyl | Less tolerated than smaller alkyl groups | nih.gov |

| N-Alkylation | Tertiary amines | Can lead to a loss of activity | nih.gov |

| N-Acylation | Carboxyamido | Generally tolerated | nih.gov |

| N-Acylation | Chloroacetyl | Can lead to a loss of activity | nih.gov |

These findings underscore the importance of the amino group's substitution pattern in determining the biological activity of this compound analogs.

Ester Group Variations (e.g., different alkyl esters, amides)

The ester functionality in this compound is another key site for chemical modification, offering the potential to alter the compound's solubility, metabolic stability, and pharmacokinetic profile. nih.gov Variations include transesterification to different alkyl esters and conversion to amides or other bioisosteric replacements. nih.govdrughunter.com

Transesterification is a common method to exchange the ethyl group of the ester for other alkyl groups. masterorganicchemistry.com This reaction is typically catalyzed by an acid or a base and involves reacting this compound with an excess of the desired alcohol. masterorganicchemistry.comorganic-chemistry.org For example, reacting the ethyl ester with methanol (B129727) in the presence of a suitable catalyst would yield the corresponding methyl ester. This process allows for the fine-tuning of lipophilicity and can impact how the molecule interacts with biological targets.

Amide Synthesis represents a more significant modification, replacing the ester linkage with a more metabolically stable amide bond. nih.gov Amides can be synthesized from the corresponding carboxylic acid (obtained by hydrolysis of the ethyl ester) by reacting it with an amine in the presence of a coupling agent. organic-chemistry.orglibretexts.orgiajpr.com A variety of amines can be used, leading to a diverse range of primary, secondary, and tertiary amides. researchgate.net The choice of the amine substituent can dramatically alter the properties of the final compound.

Bioisosteric Replacements for the ester group are also an important area of investigation. drughunter.com Bioisosteres are functional groups with similar physical or chemical properties that can impart improved characteristics to a molecule. drughunter.comcambridgemedchemconsulting.com For example, heterocycles like oxadiazoles (B1248032) have been successfully used as ester bioisosteres to improve metabolic stability. cambridgemedchemconsulting.com The synthesis of such analogs involves more complex multi-step procedures, often starting from the carboxylic acid precursor.

The following table provides examples of ester group variations and their synthetic approaches:

| Modification | Synthetic Method | Starting Material | Key Reagents | Reference |

| Methyl Ester | Transesterification | This compound | Methanol, Acid/Base catalyst | masterorganicchemistry.com |

| Amide | Amide coupling | 2-(cyclohexylamino)acetic acid | Amine, Coupling agent (e.g., EDC, HATU) | organic-chemistry.orgnih.gov |

| Oxadiazole | Multi-step synthesis | 2-(cyclohexylamino)acetic acid | Hydrazine, Orthoesters | cambridgemedchemconsulting.com |

Introduction of Heterocyclic Systems

The incorporation of heterocyclic rings into the structure of this compound derivatives is a powerful strategy for exploring new chemical space and modulating biological activity. Heterocycles can introduce a wide range of electronic and steric properties, as well as provide additional points for hydrogen bonding and other interactions.

One common approach involves using this compound or its derivatives as building blocks in multicomponent reactions (MCRs) . nih.govresearchgate.netnih.gov MCRs are one-pot reactions where three or more reactants combine to form a complex product, offering an efficient route to structurally diverse heterocyclic systems. nih.govnih.gov For example, the amino group of this compound can participate in reactions with aldehydes, ketones, and other reactive species to form various nitrogen-containing heterocycles.

Another strategy is the cyclization of suitably functionalized derivatives of this compound. researchgate.net For instance, a derivative containing a cyanoacetamide moiety can undergo cyclization to form a pyridone ring. researchgate.net This approach allows for the construction of fused heterocyclic systems, where the core structure of the parent molecule is integrated into a larger, more complex ring system.

The synthesis of heterocyclic compounds can also be achieved through the reaction of the amino or activated methylene (B1212753) group with various reagents designed to build a heterocyclic ring. For example, reaction with 2-mercaptobenzothiazole (B37678) derivatives can lead to the formation of new heterocyclic structures. chemmethod.com

Examples of heterocyclic systems synthesized from this compound precursors are shown below:

| Heterocyclic System | Synthetic Approach | Key Precursor/Reactant | Reference |

| Pyridone | Intramolecular Cyclization | Cyanoacetamide derivative | researchgate.net |

| Pyrrolidine | Multicomponent Reaction | Aldehydes, Dimedone | nih.gov |

| Thiazole | Reaction with Thioamide | Precursor with a suitable leaving group | researchgate.net |

| Pyrazole | Reaction with Hydrazine | Diketone derivative | researchgate.net |

The introduction of heterocyclic moieties significantly expands the structural diversity of this compound analogs, offering a rich field for the discovery of novel compounds with unique properties.

Development of Prodrugs and Precursors

The concepts of prodrugs and precursors are central to optimizing the therapeutic potential and synthetic accessibility of molecules derived from this compound.

Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical transformation. nih.gov This approach is often employed to improve properties such as solubility, stability, and bioavailability. nih.gov For instance, a common prodrug strategy for compounds containing a carboxylic acid (which can be derived from the hydrolysis of this compound) is to form an ester or an amide that is readily cleaved in vivo. Another sophisticated approach involves the design of liver-targeting prodrugs, such as the HepDirect prodrugs, which are cyclic 1,3-propanyl esters designed to be cleaved by cytochrome P450 enzymes in the liver. nih.gov

Precursors are compounds that can be converted into a target molecule through a chemical reaction. This compound itself can be considered a precursor for a wide range of more complex molecules. For example, it serves as a starting material for the synthesis of various heterocyclic compounds and other derivatives as discussed in the previous sections. researchgate.netmdpi.com The synthesis of these precursors often involves straightforward and efficient chemical transformations. For instance, the alkylation of p-nitrophenol with ethyl bromoacetate (B1195939), followed by reduction of the nitro group, provides a precursor for further derivatization. mdpi.com Similarly, ethyl cyclohexylideneacetate, a precursor to this compound, can be synthesized via the Horner-Wadsworth-Emmons reaction. orgsyn.org

The table below highlights examples of prodrug and precursor strategies:

| Strategy | Example | Purpose/Application | Reference |

| Prodrug | HepDirect Prodrugs (cyclic 1,3-propanyl esters) | Liver-targeting drug delivery | nih.gov |

| Prodrug | Glycosylated derivatives | Improved water solubility | nih.gov |

| Precursor | Ethyl p-nitrophenoxy acetate | Synthesis of aminophenoxy derivatives | mdpi.com |

| Precursor | Ethyl cyclohexylideneacetate | Synthesis of this compound | orgsyn.org |

The development of prodrugs and the strategic use of precursors are essential for both enhancing the therapeutic utility and facilitating the synthesis of novel analogs based on the this compound scaffold.

An Exploration of Structure-Activity Relationships in this compound Derivatives

The study of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule, researchers can identify key functional groups and structural features responsible for its desired effects. This article explores the theoretical and extrapolated SAR for derivatives of this compound, a compound featuring a central amino acid scaffold with a cyclohexyl group and an ethyl ester. While specific research on this exact molecule is limited in publicly available literature, this analysis will draw upon established principles and findings from analogous chemical structures to discuss potential SAR trends.

Exploration of Structure Activity Relationships Sar for Ethyl 2 Cyclohexylamino Acetate Derivatives Non Clinical Focus

The core structure of Ethyl 2-(cyclohexylamino)acetate presents three primary regions for chemical modification: the cyclohexyl ring, the secondary amine, and the ethyl ester group. Understanding how changes in these regions affect in vitro biological activity is crucial for designing new compounds with potentially enhanced or more specific actions.

The biological profile of a molecule can be finely tuned by altering its substituents. These modifications can impact a compound's size, shape, polarity, and electronic distribution, which in turn affects its ability to interact with biological targets.

The bulky, lipophilic cyclohexyl ring is a significant feature of the molecule that likely plays a role in binding to target proteins, often through hydrophobic interactions. The introduction of substituents onto this ring can modulate this interaction and introduce new ones.

Research on other cyclohexane-containing compounds, such as substituted cyclohexylpiperazines designed as ligands for melanocortin receptors, demonstrates the importance of the cyclohexane (B81311) moiety. researchgate.net The placement and nature of substituents can significantly alter binding affinity and selectivity. For instance, adding polar groups like hydroxyl (-OH) or amino (-NH2) could introduce hydrogen bonding capabilities, potentially increasing affinity for a receptor's active site. Conversely, adding larger, non-polar groups like a methyl (-CH3) or phenyl (-C6H5) could enhance hydrophobic interactions or introduce steric hindrance, depending on the topology of the binding pocket.

Table 1: Hypothetical Influence of Cyclohexyl Ring Substitutions on In Vitro Activity

| Position of Substitution | Type of Substituent | Potential Effect on Activity | Rationale |

|---|---|---|---|

| 4-position (para) | Hydroxyl (-OH) | Increase or Decrease | May introduce a key hydrogen bond; could also increase polarity, potentially reducing membrane permeability. |

| 4-position (para) | Methyl (-CH3) | Increase | Could enhance hydrophobic interactions within a non-polar binding pocket. |

| 2-position (ortho) | Fluoro (-F) | Increase or Decrease | Can alter local electronics and conformation; may block a required binding conformation. |

This table is illustrative and based on general principles of medicinal chemistry.

The secondary amine in this compound is a critical functional group. It is basic, allowing it to be protonated at physiological pH, which can be essential for forming ionic bonds (salt bridges) with acidic residues (e.g., aspartic acid, glutamic acid) in a protein target. It also serves as a hydrogen bond donor.

Modification of this group would have profound effects.

N-Alkylation: Replacing the hydrogen with a small alkyl group (e.g., N-methyl) would increase lipophilicity and steric bulk, but would retain its ability to be protonated. This can sometimes lead to improved cell permeability and activity.

N-Acylation: Converting the amine to an amide (e.g., by reacting with acetyl chloride) would remove its basicity and convert the hydrogen bond donor into a hydrogen bond acceptor at the carbonyl oxygen. This drastic change would likely eliminate activity if an ionic interaction is required.

Conversion to Guanidinium (B1211019): Replacing the amine with a guanidinium group would increase the number of hydrogen bond donors and distribute the positive charge, which could enhance binding to a negatively charged pocket.

Studies on other N-substituted amino acids have shown that the nature of the N-substituent is a determining factor for cytotoxic activity, highlighting the importance of this position in molecular interactions. nih.gov

The ethyl ester is another key site for modification. Esters are susceptible to hydrolysis by esterase enzymes in vitro and in vivo, which can be a metabolic liability or a component of a prodrug strategy. Varying the ester group can influence the rate of hydrolysis, solubility, and steric profile.

Varying the Alkyl Chain: Changing the ethyl group to a methyl, propyl, or tert-butyl group would alter the size and lipophilicity of the molecule. A larger alkyl group could lead to slower hydrolysis due to steric hindrance, potentially increasing the compound's half-life in an in vitro assay. nih.gov

Conversion to an Amide: Replacing the ester with an amide (e.g., -C(=O)NH2 or -C(=O)N(CH3)2) would create a more stable group that is less prone to hydrolysis. Amides are also excellent hydrogen bond donors and acceptors, which could lead to a different binding profile compared to the ester.

In SAR studies of carbamate (B1207046) inhibitors of acetylcholinesterase, the ester component is crucial for the interaction with the enzyme's active site, demonstrating how this part of a molecule can be fundamental to its mechanism of action. walisongo.ac.id

Modern ligand design often employs computational methods to predict how a molecule will bind to its target receptor before it is synthesized. For a compound like this compound, a hypothetical receptor binding site would likely feature a hydrophobic pocket to accommodate the cyclohexyl ring and a charged or polar region to interact with the amino and ester groups.

Docking studies could be used to model the binding pose of derivatives within a target's active site. mdpi.com For example, a model might show the protonated amine of this compound forming a salt bridge with an aspartate residue, while the cyclohexyl ring sits (B43327) in a hydrophobic cleft defined by leucine (B10760876) and valine residues. Such models allow researchers to rationalize existing SAR data and make predictions. For instance, if docking suggests empty space near the 4-position of the cyclohexyl ring, it would guide the synthesis of derivatives with substituents at that position to seek additional interactions.

Experimental validation is achieved through in vitro receptor binding assays. nih.gov These assays measure the affinity of a ligand for a receptor, typically by using a radiolabeled version of a known ligand and measuring its displacement by the new test compound. The result is often expressed as an inhibition constant (Ki) or an IC50 value, which is the concentration of the test compound required to inhibit 50% of the radioligand binding. Such assays would be essential to confirm the predictions made from computational models for any new this compound derivative.

Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. ekb.eg A QSAR model for this compound derivatives would allow researchers to predict the activity of unsynthesized compounds, saving time and resources.

To build a QSAR model, a "training set" of derivatives with known biological activities (e.g., IC50 values) is required. For each compound in the set, a series of numerical values, or "molecular descriptors," are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Table 2: Common Molecular Descriptors for QSAR Modeling

| Descriptor Class | Specific Descriptor | Property Measured | Potential Influence on Activity |

|---|---|---|---|

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity | Affects membrane permeability and binding to hydrophobic pockets. |

| Electronic | pKa | Acidity/Basicity of functional groups | Determines the charge state at a given pH, crucial for ionic interactions. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Relates to the size and shape of the molecule and how well it fits into a binding site. |

Once the descriptors and activity data are collected, statistical methods like Multiple Linear Regression (MLR) are used to generate an equation that links the descriptors to the activity. nih.gov For example, a hypothetical QSAR equation might look like:

log(1/IC50) = c0 + c1(LogP) - c2(MR) + c3*(pKa)

This model could then be used to predict the IC50 for new, unsynthesized derivatives based on their calculated descriptor values, thereby prioritizing the most promising candidates for synthesis and testing.

Advanced Research Applications of Ethyl 2 Cyclohexylamino Acetate Excluding Clinical Human Trials

A Versatile Scaffold in Complex Organic Synthesis

Ethyl 2-(cyclohexylamino)acetate serves as a valuable starting material and intermediate in the synthesis of intricate organic molecules. Its bifunctional nature, possessing both a secondary amine and an ester group, allows for a wide range of chemical transformations, making it an attractive component for constructing complex molecular architectures.

Synthesis of Nitrogen-Containing Heterocycles

The inherent reactivity of the amino and ester functionalities in this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. While direct, detailed examples of its use in the synthesis of specific heterocycles are not extensively documented in publicly available research, the general principles of organic synthesis suggest its potential in this area. For instance, related ethyl aminoacetate derivatives are known to participate in cyclization reactions to form heterocycles such as lactams and other nitrogen-based ring systems. The cyclohexyl group can also influence the stereochemistry and solubility of the resulting heterocyclic products.

An Intermediate for Advanced Pharmaceutical Compounds

In the realm of medicinal chemistry, ethyl acetate (B1210297) and its derivatives are fundamental in the creation of drug intermediates and active pharmaceutical ingredients (APIs). researchgate.net While specific advanced pharmaceutical compounds derived directly from this compound are not widely reported, the structural motif of a cyclohexylamine (B46788) coupled to an acetate group is found in various biologically active molecules. For example, the related compound, 2-(4-aminocyclohexyl)-ethyl acetate, has been identified as a key intermediate in the preparation of dopamine (B1211576) receptor ligands, which are crucial for treating a variety of central nervous system disorders. google.com This highlights the potential of similar amino-cyclohexyl acetate structures, including this compound, to serve as precursors for novel therapeutic agents. The synthesis of such intermediates often involves multi-step processes where the foundational structure of the amino acetate derivative is modified to achieve the desired pharmacological activity.

Emerging Roles in Materials Science

The application of this compound is being explored in the field of materials science, particularly in polymer chemistry and the development of smart materials.

Ethyl acetate is recognized as a green solvent for the synthesis of polymers with biomedical applications, such as poly(2-ethyl-2-oxazoline). mdpi.comrsc.org Research into thermoresponsive polymers has also utilized related compounds like poly(2-(N-alkylacrylamide)ethyl acetate)s. mdpi.com These polymers exhibit changes in their physical properties in response to temperature, making them suitable for applications in drug delivery and smart surfaces. mdpi.com While direct polymerization of this compound is not yet a common application, its structural features suggest its potential as a monomer or a modifying agent to impart specific properties, such as hydrophobicity and responsiveness, to new polymer systems.

Development of Biochemical Probes and Reagents

Currently, there is limited publicly available information detailing the specific use of this compound in the development of biochemical probes and reagents. However, the fundamental structure of the molecule, combining a secondary amine and an ester, offers potential for such applications. These functional groups can be chemically modified to attach fluorescent tags, affinity labels, or reactive groups, which are essential components of biochemical probes.

Investigating Biological Mechanisms through In Vitro Studies

While comprehensive mechanistic studies on the biological activity of pure this compound are scarce in the public domain, related research on ethyl acetate extracts from various natural sources has demonstrated a range of biological effects in in vitro and cellular assays.

For instance, an in vitro study on an ethyl acetate extract of Acorus calamus rhizomes showed significant activity against the parasite Toxoplasma gondii. nih.gov The study indicated that the extract was rich in phenolic compounds and that its anti-Toxoplasma activity was concentration-dependent. nih.gov Similarly, ethyl acetate extracts of Premna integrifolia have been evaluated for their antioxidant properties and protective effects against xenobiotics in vitro. nih.gov Another study demonstrated that an ethyl acetate extract of Andrographis paniculata could inhibit NF-κB trans-activation activity and the production of inflammatory mediators in lipopolysaccharide-stimulated macrophage cells. nih.gov Although these studies involve complex mixtures of compounds within the extracts, they underscore the potential biological relevance of molecules containing the ethyl acetate scaffold and warrant further investigation into the specific activity of compounds like this compound.

Enzyme Inhibition Studies (in vitro)

There is currently a lack of specific, publicly available research focusing on the in vitro enzyme inhibition studies of this compound. However, a review on the biological activities of ethyl-2-benzothiazolyl acetate and its derivatives mentions the potential for these types of compounds to act as enzyme inhibitors. ekb.eg This suggests that the broader class of ethyl acetate derivatives may possess enzyme-inhibitory properties, which could be a fruitful area for future research into the specific effects of this compound.

Receptor Binding Studies (in vitro)

No studies specifically investigating the binding of this compound to any receptor have been identified in the public domain.

Cellular Assays for Investigating Biological Pathways (non-human, non-toxicology)

There is no available research detailing the use of this compound in non-human cellular assays to investigate biological pathways.

Potential in Agrochemical Research (e.g., as building blocks for crop protection agents)

Information regarding the use of this compound as a building block or intermediate in the synthesis of crop protection agents is not available in the current body of scientific literature.

Purification and Separation Techniques for Ethyl 2 Cyclohexylamino Acetate

Chromatographic Purification Methods

Chromatography is a cornerstone technique for the purification of Ethyl 2-(cyclohexylamino)acetate, leveraging the differential partitioning of the compound between a stationary phase and a mobile phase.

Column Chromatography Techniques

Column chromatography is a widely used method for purifying gram quantities of materials. uvic.ca The choice of stationary and mobile phases is critical for the effective separation of this compound from reaction byproducts and starting materials.

Stationary Phase: For the separation of moderately polar and basic compounds like this compound, silica (B1680970) gel (SiO₂) is the most common stationary phase. rochester.edubitesizebio.com Alumina (Al₂O₃) can also be used, particularly the basic or neutral grades, which can be advantageous for preventing the retention of basic compounds. uvic.ca

Mobile Phase (Eluent): The selection of the eluent system is crucial for achieving good separation. A mixture of a non-polar solvent and a more polar solvent is typically employed. For amino esters, common solvent systems include mixtures of hexanes or petroleum ether with ethyl acetate (B1210297). rochester.edutheseus.fi The polarity of the eluent can be gradually increased (gradient elution) to first elute non-polar impurities and then the desired compound. Given the basic nature of the amine, a small amount of a tertiary amine like triethylamine (B128534) (Et₃N) or pyridine (B92270) (typically ~0.1-1%) is often added to the eluent system. rochester.edu This addition deactivates the acidic silanol (B1196071) groups on the silica surface, preventing irreversible adsorption and tailing of the basic analyte.

| Stationary Phase | Eluent System | Additive | Purpose of Additive |

| Silica Gel (60 Å) | Hexane (B92381)/Ethyl Acetate (gradient) | Triethylamine (0.5%) | Prevents tailing by neutralizing acidic silanol groups |

| Neutral Alumina | Dichloromethane (B109758)/Methanol (B129727) (gradient) | None | Less acidic support, suitable for basic compounds |

| Silica Gel (60 Å) | Toluene (B28343)/Ethyl Acetate (isocratic or gradient) | Pyridine (0.1%) | Deactivates silica surface to improve elution |

Flash Chromatography Optimization

Flash chromatography is an accelerated form of column chromatography that uses moderate pressure to increase the flow rate of the mobile phase, leading to faster and more efficient separations. theseus.firesearchgate.net Optimization of a flash chromatography method for this compound involves several key steps:

Thin-Layer Chromatography (TLC) Analysis: Before performing flash chromatography, TLC is used to determine the optimal solvent system. theseus.fi The goal is to find a solvent mixture where the desired compound has a retention factor (Rf) of approximately 0.3. rochester.edu This Rf value generally translates to good separation on a flash column.

Solvent Gradient Selection: Based on the TLC results, a solvent gradient can be programmed for an automated flash chromatography system. A typical gradient might start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase to a higher polarity (e.g., 70:30 hexane:ethyl acetate) to elute the compound of interest. biotage.com

Loading Method: The crude sample should be dissolved in a minimal amount of a strong solvent (like dichloromethane or the eluent itself) and loaded onto the column. rochester.edu Alternatively, for less soluble samples, dry loading (adsorbing the compound onto a small amount of silica gel before loading) can be employed to improve resolution.

High-Performance Liquid Chromatography (HPLC) for Preparative Scale

For achieving very high purity, preparative HPLC is a powerful technique. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of material.

For a compound like this compound, a reversed-phase HPLC method would be most common. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture.

A typical preparative HPLC method could involve:

Column: A C18-bonded silica column.

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with an additive to improve peak shape. For mass spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate are used. sielc.com Given the basic nature of the analyte, a basic mobile phase modifier might be necessary if tailing is observed.

Detection: UV detection is common, typically at a wavelength where the compound absorbs.

Crystallization and Recrystallization Methodologies

Crystallization is a highly effective method for purifying solid compounds. If this compound is obtained as a solid or can be converted to a solid salt (e.g., a hydrochloride salt), recrystallization can yield material of very high purity. The process involves dissolving the crude compound in a hot solvent and then allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Finding a suitable solvent is key. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For related esters, solvents like n-hexane have been used for recrystallization. google.com For this compound, a systematic approach to solvent screening would be necessary.

| Solvent System | Rationale |

| Hexane/Ethyl Acetate | A non-polar solvent with a more polar co-solvent allows for fine-tuning of solubility. |

| Ethanol (B145695)/Water | The compound may be soluble in ethanol and less soluble in water, a common system for polar compounds. |

| Diethyl Ether | Often used for the precipitation of amine salts. |

| Toluene | Aromatic solvent that can offer different solubility characteristics. |

The hydrochloride salt of amino acid esters is often a crystalline solid, and its formation and recrystallization can be a viable purification strategy. nih.gov

Distillation Techniques

Distillation is a primary method for purifying liquid compounds, separating components based on differences in their boiling points. For amino acid esters, vacuum distillation is often necessary to prevent decomposition at high temperatures. acs.orgacs.org The esterification of amino acids can be driven to completion by distilling off the product as it forms, a principle of reactive distillation. google.comnih.govuctm.edu

While direct data for this compound is not abundant, the principles for related ethyl esters are applicable. The synthesis of ethyl acetate itself is a well-studied reactive distillation process. ntnu.noacs.orgmdpi.com The process involves the continuous removal of the ester from the reaction mixture, shifting the equilibrium towards the product side. uctm.edu

For the purification of pre-synthesized this compound, fractional vacuum distillation would be the method of choice. The efficiency of the separation depends on the fractionating column used and the reflux ratio. acs.org

Solvent Extraction and Phase Separation Protocols

Solvent extraction is a fundamental workup procedure used to separate the desired product from a reaction mixture based on its solubility in two immiscible liquid phases. bitesizebio.com

After the synthesis of this compound, a typical extraction protocol would involve:

Quenching the Reaction: The reaction mixture is often quenched with water or an aqueous solution.

Extraction: An organic solvent that is immiscible with water, such as ethyl acetate, diethyl ether, or dichloromethane, is added to extract the product from the aqueous phase.

Washing: The organic layer is then washed sequentially to remove different types of impurities.

Acid Wash: A dilute acid wash (e.g., 1M HCl) could be used to remove unreacted basic starting materials, but this would also protonate and transfer the desired amino ester into the aqueous phase. This property can be exploited for purification by separating the organic layer containing non-basic impurities, then basifying the aqueous layer and re-extracting the product.

Base Wash: A wash with a weak base solution (e.g., saturated sodium bicarbonate) is used to neutralize and remove any acidic catalysts or byproducts. alfa-chemistry.com

Brine Wash: A final wash with a saturated sodium chloride solution (brine) is used to remove the bulk of the dissolved water from the organic phase before drying.

Drying and Concentration: The organic phase is dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. alfa-chemistry.com

The choice of solvents and the pH of the aqueous phase are critical for achieving efficient separation. mdpi.comnih.gov

| Washing Solution | Purpose |

| Saturated NaHCO₃ (aq) | To neutralize and remove acidic catalysts or byproducts. |

| Water | To remove water-soluble impurities and reagents. |

| Saturated NaCl (Brine) | To reduce the solubility of the organic product in the aqueous phase and to pre-dry the organic layer. |

Reaction Kinetics and Mechanistic Investigations of Ethyl 2 Cyclohexylamino Acetate Synthesis and Transformations

Kinetic Studies of Key Synthetic Steps

Detailed kinetic studies specifically for the synthesis of Ethyl 2-(cyclohexylamino)acetate are not extensively reported in publicly available literature. However, the primary synthetic routes to this compound, such as the reductive amination of ethyl glyoxylate (B1226380) with cyclohexylamine (B46788) or the N-alkylation of ethyl aminoacetate with a cyclohexyl halide, are well-established reactions. Kinetic studies of analogous systems provide valuable insights into the expected reaction orders, rate constants, and activation energies.

For instance, the reductive amination of aldehydes and ketones is known to proceed through a multi-step mechanism, and the rate-determining step can vary depending on the specific reactants and conditions. cengage.com.au Kinetic models developed for similar reactions, such as the synthesis of other N-substituted amino acid esters, can be adapted to predict the behavior of the this compound synthesis. These models often involve monitoring the concentration of reactants and products over time using techniques like HPLC to determine the rate constants for each elementary step. nih.gov

A plausible approach to studying the kinetics of this compound synthesis via reductive amination would involve:

Initial Rate Method: Measuring the initial reaction rate at various starting concentrations of ethyl glyoxylate, cyclohexylamine, and the reducing agent to determine the reaction order with respect to each component.

Arrhenius and Eyring Plots: Studying the effect of temperature on the rate constant to calculate the activation energy (Ea) and thermodynamic parameters of activation (ΔH‡, ΔS‡).

Based on studies of similar N-alkylation reactions, the rate of synthesis is expected to be influenced by the nature of the solvent, the type of reducing agent or catalyst used, and the reaction temperature.

Elucidation of Reaction Mechanisms

The elucidation of the reaction mechanism for the synthesis of this compound is critical for understanding reaction pathways and potential side products. The two most probable synthetic routes are the direct N-alkylation of ethyl aminoacetate and the reductive amination of ethyl glyoxylate.

Direct N-Alkylation: This method involves the reaction of ethyl aminoacetate with a cyclohexyl halide (e.g., cyclohexyl bromide). The mechanism is a nucleophilic substitution (SN2) reaction where the amino group of the ethyl aminoacetate acts as the nucleophile, attacking the electrophilic carbon of the cyclohexyl halide.

Reductive Amination: This is often the preferred method as it can be a one-pot reaction and avoids issues with over-alkylation that can occur in direct alkylation. masterorganicchemistry.comnih.gov The mechanism proceeds in two main stages:

Imine Formation: Cyclohexylamine reacts with ethyl glyoxylate to form a carbinolamine intermediate. This intermediate then dehydrates to form an imine (a Schiff base). The formation of the imine is a reversible process and is often catalyzed by an acid. cengage.com.aumdma.ch

Reduction: The imine intermediate is then reduced to the final product, this compound. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or through catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org

The identification of reaction intermediates is a key aspect of mechanistic studies. In the synthesis of this compound via reductive amination, the primary intermediates would be the carbinolamine and the corresponding imine. These intermediates are often transient and present in low concentrations.

Techniques for their identification include:

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to detect the presence of the carbinolamine (C-OH and C-N bonds) and the imine (C=N bond).

Mass Spectrometry (MS): ESI-MS can be used to detect the molecular ions of the intermediates. nih.gov

Trapping Experiments: In some cases, intermediates can be "trapped" by reacting them with a specific reagent to form a stable, characterizable product.

In studies of similar α-amino acid ester reactions, intermediates such as hemiorthoesters have been successfully identified and characterized using HPLC and NMR spectroscopy. nih.gov

Transition state analysis provides insight into the energy barriers of a reaction. For the synthesis of this compound, computational chemistry methods, such as Density Functional Theory (DFT), can be employed to model the transition states of the key mechanistic steps (e.g., imine formation and reduction). These calculations can help to:

Determine the geometry and energy of the transition states.

Identify the rate-determining step of the reaction.

Understand the role of catalysts in lowering the activation energy.

For related N-alkylation reactions, it has been shown that the stereochemistry of the product is often determined at the reduction step of the imine intermediate. nih.govresearchgate.net The transition state of this step would involve the approach of the reducing agent to the imine, and its geometry would dictate the stereochemical outcome.

Influence of Reaction Parameters on Rate and Yield

The rate and yield of this compound synthesis are significantly influenced by various reaction parameters.

Temperature:

Rate: According to the Arrhenius equation, the reaction rate generally increases with temperature due to an increase in the kinetic energy of the molecules. However, excessively high temperatures can lead to side reactions, such as decomposition of the product or reactants, or in the case of direct alkylation, elimination reactions. researchgate.net

Yield: There is often an optimal temperature range for achieving the maximum yield. For reductive amination, higher temperatures can favor the formation of the imine intermediate by promoting the dehydration step. However, the stability of the reducing agent might be compromised at elevated temperatures. For some N-alkylation reactions of amino acid esters, temperatures around 90-120 °C have been found to be effective, though side reactions like transesterification can occur at higher temperatures. nih.gov

Pressure:

For liquid-phase reactions, the effect of pressure on the reaction rate is generally negligible unless there is a significant change in volume in the activation step.

In the case of catalytic hydrogenation, where hydrogen gas is used as the reductant, the pressure of hydrogen is a critical parameter. Increasing the hydrogen pressure generally increases the rate of reduction by increasing the concentration of dissolved hydrogen.

Catalyst Loading:

In catalytic reductive amination or N-alkylation, the amount of catalyst used can have a profound effect on the reaction rate. Generally, increasing the catalyst loading will increase the reaction rate up to a certain point, after which the rate may become limited by other factors such as mass transfer.

The choice of catalyst is also crucial. For reductive amination, common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO2), and Raney nickel. organic-chemistry.org For direct N-alkylation with alcohols, ruthenium-based catalysts have shown high efficiency. nih.govresearchgate.net The activity and selectivity of the catalyst can be influenced by the support material and the presence of promoters or co-catalysts. sci-hub.se

Solvent Effects:

The solvent can influence the reaction rate and yield by affecting the solubility of reactants, stabilizing intermediates or transition states, and in some cases, participating in the reaction.

For the formation of the imine intermediate in reductive amination, a solvent that allows for the efficient removal of water (e.g., by azeotropic distillation with toluene (B28343) or the use of a dehydrating agent) can drive the equilibrium towards the product.

The polarity of the solvent is also important. Polar aprotic solvents like acetonitrile (B52724) have been shown to be effective for some N-alkylation reactions. researchgate.net In a study on a related reductive amination, hexafluoroisopropanol (HFIP) was found to be a superior solvent, significantly enhancing the reaction yield compared to other solvents like chloroform, DCM, or toluene. researchgate.net

Data Tables

Table 1: Hypothetical Kinetic Data for the Reductive Amination Synthesis of this compound

| Parameter | Value (at 298 K) |

| Reaction Order w.r.t. Ethyl Glyoxylate | 1 |

| Reaction Order w.r.t. Cyclohexylamine | 1 |

| Reaction Order w.r.t. Reducing Agent | 1 |

| Overall Rate Constant (k) | 1.5 x 10⁻³ L² mol⁻² s⁻¹ |

| Activation Energy (Ea) | 55 kJ/mol |

| Pre-exponential Factor (A) | 2.8 x 10⁸ L² mol⁻² s⁻¹ |

Note: This table presents hypothetical data based on typical values for similar reductive amination reactions and is for illustrative purposes only. Actual experimental data for this compound may vary.

Table 2: Influence of Reaction Conditions on the Yield of this compound (Illustrative)

| Temperature (°C) | Catalyst | Solvent | Yield (%) |

| 25 | Pd/C | Methanol (B129727) | 65 |

| 50 | Pd/C | Methanol | 85 |

| 80 | Pd/C | Methanol | 78 (decomposition observed) |

| 50 | Raney Ni | Ethanol (B145695) | 75 |

| 50 | Pd/C | Toluene | 92 (with water removal) |

| 50 | Ru-complex | Toluene | 95 |

Note: This table is illustrative and based on general principles and data from analogous reactions. nih.govsci-hub.seresearchgate.net The yields are hypothetical and intended to demonstrate the expected trends.

Lack of Specific Research Data Precludes In-Depth Analysis of this compound Stereochemistry

General principles of stereochemistry, such as the use of chiral auxiliaries wikipedia.orgtcichemicals.comnih.govsigmaaldrich.comresearchgate.net, stereoselective synthesis rsc.orgyoutube.comrsc.org, and the synthesis of related chiral compounds nih.gov, are well-documented. These methodologies are fundamental in controlling the three-dimensional arrangement of atoms in molecules. However, specific applications of these principles to this compound, including quantitative data on enantiomeric excess or diastereomeric ratios under various reaction conditions, remain unpublished or inaccessible.

The synthesis of chiral molecules is a critical area of chemical research, with significant implications for the development of pharmaceuticals and other bioactive compounds. The stereochemical configuration of a molecule can profoundly influence its biological activity. Therefore, the control of stereochemistry during synthesis is of paramount importance.

While general methods for achieving stereoselectivity exist, the specific outcomes for any given reaction are highly dependent on the substrate, reagents, and reaction conditions. Without specific experimental data for this compound, any discussion of its reaction kinetics and stereochemical transformations would be purely speculative and would not meet the required standards of scientific accuracy.

Further research and publication in the field are necessary to provide the specific data required for a detailed analysis of the stereochemical behavior of this compound.

Future Research Directions and Unexplored Avenues for Ethyl 2 Cyclohexylamino Acetate

Development of Novel Synthetic Routes

The classical synthesis of ethyl 2-(cyclohexylamino)acetate typically involves the reaction of ethyl chloroacetate (B1199739) with cyclohexylamine (B46788). While effective, this method presents opportunities for the development of more sustainable and efficient synthetic protocols.

Future research should focus on:

Green Chemistry Approaches: Investigating the use of greener solvents, catalyst-free conditions, or alternative energy sources like microwave or ultrasonic irradiation to reduce reaction times and environmental impact.